(5,5-Dimethylpiperidin-3-yl)methanol

Description

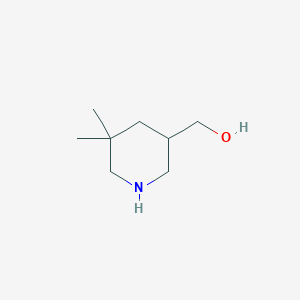

(5,5-Dimethylpiperidin-3-yl)methanol is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at the 5-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The compound’s structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Piperidine scaffolds are widely employed in pharmaceuticals due to their bioavailability and ability to engage in hydrogen bonding. highlights the use of a related 5,5-dimethylpiperidin-3-yl intermediate in synthesizing SY-5609, a selective CDK7 inhibitor, underscoring its relevance in drug discovery . The compound’s stereochemistry and functional groups also influence its reactivity, enabling tailored modifications for target applications.

Properties

IUPAC Name |

(5,5-dimethylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)3-7(5-10)4-9-6-8/h7,9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCTOBKYIESAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethylpiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (5,5-Dimethylpiperidin-3-yl)methanol may involve large-scale synthesis using similar reduction methods but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form amines or other reduced derivatives using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Amines, reduced derivatives

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

(5,5-Dimethylpiperidin-3-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5,5-Dimethylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5,5-Dimethylpiperidin-3-yl)methanol with structurally related piperidine and pyridine derivatives, emphasizing substituents, molecular properties, and applications:

Structural and Functional Differences

- Pyridine derivatives (e.g., iodopyridinylmethanols) possess an aromatic ring, conferring thermal stability and π-π stacking interactions.

- Halogens (e.g., iodine, chlorine) in pyridine analogs enhance electrophilicity, aiding cross-coupling reactions . Methoxy groups improve solubility and modulate electronic properties for ligand-receptor interactions .

Biological Activity

(5,5-Dimethylpiperidin-3-yl)methanol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a hydroxyl group and a dimethylpiperidine moiety, suggests various mechanisms of action that may interact with biological targets, making it a candidate for further investigation in drug development.

The synthesis of (5,5-Dimethylpiperidin-3-yl)methanol typically involves the reduction of piperidine derivatives, particularly through methods such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The presence of the hydroxyl group is crucial for its biological activity, as it can modulate interactions with target proteins and influence pharmacokinetics.

The biological activity of (5,5-Dimethylpiperidin-3-yl)methanol is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The hydroxyl group enhances binding affinity to certain molecular targets, which may lead to modulation of their activity. For example, studies have shown that similar piperidine derivatives can inhibit key pathways involved in cancer cell proliferation .

Anticancer Potential

Research indicates that compounds with similar structural features to (5,5-Dimethylpiperidin-3-yl)methanol exhibit significant anticancer properties. For instance, piperidine derivatives have been identified as effective inhibitors of tubulin polymerization, targeting the colchicine binding site and demonstrating antiproliferative effects across multiple cancer cell lines such as A549 (lung), MCF7 (breast), and HeLa (cervical) . The IC50 values for these compounds typically range from 5.4 µM to 8.5 µM, showcasing their potential as therapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of (5,5-Dimethylpiperidin-3-yl)methanol suggests that modifications to its lipophilicity can significantly enhance its bioavailability. A study highlighted that reducing the lipophilicity of related compounds improved their pharmacokinetic properties and sustained exposure levels in vivo . This insight is critical for optimizing the compound for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of (5,5-Dimethylpiperidin-3-yl)methanol, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1,3-Dimethylpiperidin-3-yl)methanol | Similar piperidine structure | Moderate anticancer activity |

| 3,5-Dimethylpiperidine | Lacks hydroxyl group | Lower binding affinity |

| CCT369260 | Contains 3-hydroxy group | High potency in BCL6 degradation |

This table illustrates how variations in structure can affect biological activity and binding affinities.

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various piperidine derivatives for their anticancer effects, compounds similar to (5,5-Dimethylpiperidin-3-yl)methanol were found to induce cell cycle arrest in cancer cells and showed promise as potential therapeutic agents against drug-resistant tumors .

- Binding Affinity Studies : A comparative analysis demonstrated that the presence of a hydroxyl group significantly enhances binding affinity to target proteins involved in cancer progression. This was evidenced by crystal structure analyses revealing interactions between the hydroxyl group and water molecules on protein surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.